molecular formula C11H13N3O5 B11474940 Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate

Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate

Cat. No.: B11474940
M. Wt: 267.24 g/mol
InChI Key: OJFSEBZIYFLKQQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a benzodioxole derivative. One common method is the reaction of ethyl hydrazinecarboxylate with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The benzodioxole ring can also interact with biological membranes, affecting their stability and function.

Comparison with Similar Compounds

Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Known for its catalytic properties in Mitsunobu reactions.

    Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Exhibits similar reactivity but with different substrate scope.

    Ethyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate: Shares the benzodioxole ring but differs in the hydrazinecarboxylate moiety.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other hydrazinecarboxylates.

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

ethyl N-(1,3-benzodioxol-5-ylcarbamoylamino)carbamate

InChI

InChI=1S/C11H13N3O5/c1-2-17-11(16)14-13-10(15)12-7-3-4-8-9(5-7)19-6-18-8/h3-5H,2,6H2,1H3,(H,14,16)(H2,12,13,15)

InChI Key

OJFSEBZIYFLKQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)NC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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